![molecular formula C17H21N3O B605667 Atglistatin CAS No. 1469924-27-3](/img/structure/B605667.png)
Atglistatin
Overview
Description
Atglistatin is a highly potent and selective inhibitor of adipose triglyceride lipase (ATGL) with an IC50 of 0.7 μM . It exhibits high selectivity over other key metabolic lipases . ATGL is the rate-limiting enzyme in the mobilization of fatty acids from cellular triglyceride stores .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as AlphaFold, LigPrep, Desmond, and prime MM-GBSA . The parameter of “determine chiralities from 3D structure” was applied for ligands .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 283.37 . It is insoluble in water and ethanol, but it can dissolve in DMSO up to a concentration of 14.15 mg/mL .Scientific Research Applications
Cardioprotective Effects
Atglistatin, an inhibitor of adipose triglyceride lipase (ATGL), has been found to have cardioprotective effects. Treatment with this compound in mice showed protection against catecholamine-induced cardiac damage. This effect is attributed to its ability to inhibit adipose ATGL activity, with no effect on cardiac ATGL, suggesting that its cardioprotective effects are mediated by non-cardiac actions (Fernández-Ruíz, 2021).
Inhibition of Fatty Acid Mobilization
This compound has been studied for its role in reducing fatty acid mobilization both in vitro and in vivo. It acts as a selective inhibitor of ATGL, a rate-limiting enzyme in the mobilization of fatty acids from cellular triglyceride stores. This is significant in the context of dyslipidemic and metabolic disorders linked to deregulated fatty acid metabolism (Mayer et al., 2013).
Treatment of Obesity-Associated Disorders
Specific inhibition of ATGL with this compound has been shown to effectively reduce adipose tissue lipolysis, weight gain, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat diet. Importantly, long-term treatment does not lead to lipid accumulation in ectopic tissues such as skeletal muscle or heart, validating the pharmacological inhibition of ATGL as a potential therapeutic strategy for treating obesity and associated metabolic disorders (Schweiger et al., 2017).
Development of this compound Derivatives
Research into the design and synthesis of this compound derivatives has been conducted to explore better inhibitors of ATGL. These derivatives could potentially be used to study the pathophysiology and druggability of ATGL in animal models of metabolic disease and cachexia (Jin et al., 2017).
Prevention of Myocardial Damage
Studies have shown that this compound can prevent catecholamine-induced myocardial damage/dysfunction in mice. It exhibits anti-apoptotic and anti-fibrotic actions, supporting the concept that pharmacological targeting of adipose tissue may provide an effective way to treat cardiac dysfunction (Thiele et al., 2021).
Preserving Remote Myocardium Function
This compound has been found to preserve remote myocardium function following myocardial infarction in mice. By inhibiting adipose triglyceride lipase (ATGL) in adipose tissue, this compound improves cardiac function after myocardial infarction by targeting the remote myocardium, demonstrating a novel approach to the pathophysiology of cardiac ischemia (Bottermann et al., 2020).
Mechanism of Action
Target of Action
Atglistatin is a pharmacological inhibitor that predominantly targets Adipose Triglyceride Lipase (ATGL) . ATGL is a key enzyme responsible for lipolysis, a process that breaks down triglycerides into diacylglycerols and free fatty acids . This enzyme plays a central role in the mobilization of fatty acids in mammals .
Mode of Action
This compound interacts with ATGL and inhibits its function . It modulates the lipolytic response to β-adrenergic signaling in adipocytes, resulting in a reduced secretion of specific fatty acids that are responsible for cardiomyocyte apoptosis . The interactions with Ser47 and Asp166 are speculated to have caused this compound to inhibit ATGL .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces fatty acid mobilization, leading to a decrease in lipid-sourced energy production . This reduction cannot be compensated by activation of Hormone-Sensitive Lipase (HSL), autophagy, or utilization of other nutrients . This compound also impacts the insulin signaling pathway .
Pharmacokinetics
It’s known that this compound is administered orally .
Result of Action
This compound’s action leads to several molecular and cellular effects. It causes severe fat deposition, reduced oxygen consumption, and decreased fatty acid β-oxidation . It also leads to increased oxidative stress and inflammation . Furthermore, this compound treatment elevates total and phosphorylation protein expressions of HSL . The free fatty acids and lipase activities in organs are still systemically reduced in the this compound-treated subjects .
Action Environment
Environmental factors can influence the action of this compound. For instance, in a study involving fish, the this compound-treated fish exhibited severe fat deposition and other changes when fed a diet containing this compound for 5 weeks . .
properties
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPBSAJHCUSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1469924-27-3 | |
Record name | 1469924-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.